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molecular formula C10H9ClO2 B3024963 2-(3-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 91552-11-3

2-(3-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No. B3024963
M. Wt: 196.63 g/mol
InChI Key: YGWYJGWUNQIPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720321B2

Procedure details

The crude cyclopropanated ester from above (1.09 g, 5.17 mmol) was dissolved in 30 mL MeOH and treated with 15 mL of 2 M aqueous NaOH solution. The mixture was stirred at room temperature for 2 h. It was then placed on a rotary evaporator to remove the MeOH. The remaining solution was diluted with water (30 mL), washed with ether (15 mL), then acidified with 5 M aqueous HCl solution. The product was extracted with ether (3×40 mL) and the combined organics were washed with brine and dried (MgSO4). After filtration, the solvents were removed in vacuo to afford 792 mg of 2-(3-chlorophenyl)-cyclopropanecarboxylic acid as a white solid (4.03 mmol, 78% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C@@H:5]1[CH2:7][C@H:6]1[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[CH:9]=1)=[O:4].[OH-].[Na+]>CO>[Cl:14][C:10]1[CH:9]=[C:8]([CH:6]2[CH2:7][CH:5]2[C:3]([OH:4])=[O:2])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@H]1[C@@H](C1)C1=CC(=CC=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then placed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the MeOH
ADDITION
Type
ADDITION
Details
The remaining solution was diluted with water (30 mL)
WASH
Type
WASH
Details
washed with ether (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether (3×40 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.03 mmol
AMOUNT: MASS 792 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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